molecular formula C12H14N2O2S B2573935 5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 708284-79-1

5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol

Cat. No. B2573935
CAS RN: 708284-79-1
M. Wt: 250.32
InChI Key: ZOYJVMREUCNSRE-UHFFFAOYSA-N
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Description

The compound “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthesis of “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” specifically is not mentioned in the retrieved papers.


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The specific molecular structure of “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the retrieved papers.


Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials . The specific chemical reactions involving “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not mentioned in the retrieved papers.


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The specific physical and chemical properties of “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not mentioned in the retrieved papers.

Mechanism of Action

Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects . The specific mechanism of action of “5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the retrieved papers.

properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)9-3-5-10(6-4-9)15-7-11-13-14-12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYJVMREUCNSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

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